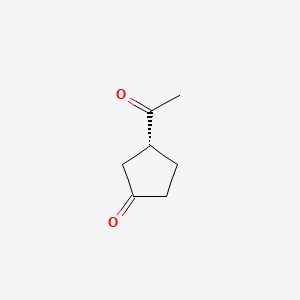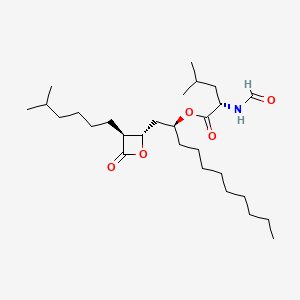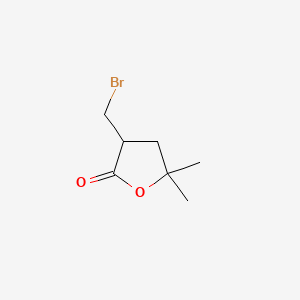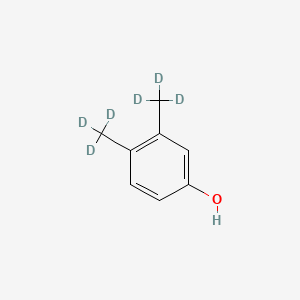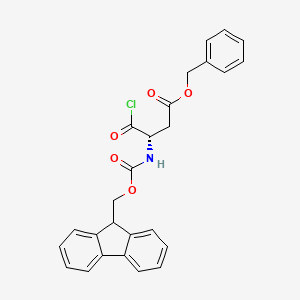
Norflurazon-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norflurazon-13C,d3 is a stable isotope-labeled compound used primarily in analytical testing and scientific research. It is a derivative of norflurazon, a pyridazinone herbicide known for its ability to inhibit carotenoid biosynthesis in plants. The compound is labeled with carbon-13 and deuterium, making it useful in various research applications, including proteomics and environmental studies .
Preparation Methods
The synthesis of Norflurazon-13C,d3 involves the incorporation of carbon-13 and deuterium into the norflurazon molecule. The synthetic route typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to introduce the labeled atoms into the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes. Industrial production methods may vary, but they generally follow similar principles to achieve high purity and yield .
Chemical Reactions Analysis
Norflurazon-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products .
Scientific Research Applications
Norflurazon-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of norflurazon residues in environmental samples.
Biology: Employed in studies of plant physiology to understand the effects of herbicides on carotenoid biosynthesis.
Medicine: Utilized in pharmacokinetic studies to trace the metabolism of norflurazon in biological systems.
Mechanism of Action
Norflurazon-13C,d3 exerts its effects by inhibiting the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This inhibition disrupts the production of carotenoids, leading to the bleaching of plant tissues and ultimately plant death. The molecular targets include the active site of the enzyme, where norflurazon binds and prevents the conversion of phytoene to lycopene, a key step in the carotenoid biosynthesis pathway .
Comparison with Similar Compounds
Norflurazon-13C,d3 can be compared with other similar compounds, such as:
Fluridone: Another herbicide that inhibits carotenoid biosynthesis but differs in its chemical structure and specific enzyme targets.
Diflufenican: A herbicide that also affects carotenoid biosynthesis but has a different mode of action and chemical composition.
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and tracing of the compound .
Properties
CAS No. |
1346603-47-1 |
|---|---|
Molecular Formula |
C12H9ClF3N3O |
Molecular Weight |
307.68 |
IUPAC Name |
4-chloro-5-(trideuteriomethylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
InChI |
InChI=1S/C12H9ClF3N3O/c1-17-9-6-18-19(11(20)10(9)13)8-4-2-3-7(5-8)12(14,15)16/h2-6,17H,1H3/i1+1D3 |
InChI Key |
NVGOPFQZYCNLDU-KQORAOOSSA-N |
SMILES |
CNC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl |
Synonyms |
4-Chloro-5-(methylamino-13C,d3)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone; 1-(3-Trifluoromethylphenyl)-4-(methylamino-13C,d3)-5-chloro-6-pyridazone; 4-Chloro-5-(methylamino-13C,d3)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone; H 9789-13C,d3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)
